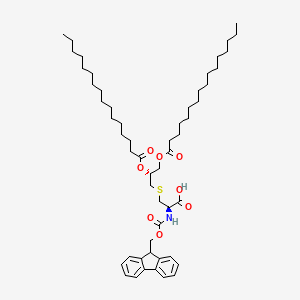
ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom. This particular compound features a 4-chlorophenyl group and an ethyl ester moiety, indicating its potential utility in various chemical syntheses and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related thiazole compounds has been demonstrated through various methods. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for the synthesis of substituted oxazoles, achieved by regiocontrolled halogenation and palladium-catalyzed coupling reactions . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates using cyclocondensation reactions under ultrasound irradiation, which significantly reduces reaction times . These methodologies highlight the potential pathways that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds . This suggests that a similar approach could be used to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of thiazole derivatives has been explored in various chemical reactions. Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, for instance, reacts with substituted hydrazines to yield mixtures of regioisomeric pyrazoles . Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates have also been reported . These studies provide insights into the types of reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be inferred from related compounds. For instance, the photophysical properties and singlet oxygen activation of ethyl 2-arylthiazole-5-carboxylates have been studied, indicating their potential use as sensitizers in photo-oxidation reactions . The molecular structure, vibrational frequencies, and electronic properties of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate have been investigated, providing information on charge transfer and molecular electrostatic potential . These analyses are relevant for understanding the behavior of this compound in various environments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformation
- A study on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles discusses methods and chemical properties, hinting at the broader context of heterocyclic compound synthesis, which might include compounds similar to ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate (Abdurakhmanova et al., 2018).
Biological Activity
- Research on 1,3,4-Thiadiazole and oxadiazole heterocycles highlights their pharmacological potential, which could parallel the interests in studying this compound for potential biological applications (Lelyukh, 2019).
Environmental Impact
- A comprehensive review on Chlorophenols in Municipal Solid Waste Incineration discusses the environmental impact of chlorophenols, a related class of compounds that share a halogen-substituted aromatic structure with the compound of interest, and their role as precursors to more harmful substances (Peng et al., 2016).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Compounds with similar structures, such as arylpyrrole derivatives, have been found to have a unique mode of action . They interact with their targets, leading to changes that result in their biological activity.
Biochemical Pathways
It is known that similar compounds, such as dihydropyrimidinone (dhpm) derivatives, can interact with various biochemical pathways . These interactions can lead to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate may have similar effects.
Action Environment
It has been found that the biocatalytic activity of certain compounds can be enhanced by using biocompatible solvents . This suggests that the action of this compound may also be influenced by the environment in which it is used.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-2-17-11(15)10-9(14-12(16)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJKVDOLJBEHKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428317 |
Source


|
| Record name | ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886498-09-5 |
Source


|
| Record name | Ethyl 4-(4-chlorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)



